4-amino-2-[3-(2-methylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one
Overview
Description
4-amino-2-[3-(2-methylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound features a pyrimidine ring substituted with an amino group, a propylsulfanyl group, and a methylphenoxy group, making it a versatile molecule for chemical reactions and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-[3-(2-methylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-chloropyrimidine, the pyrimidine ring can be constructed through nucleophilic substitution reactions.
Introduction of the Propylsulfanyl Group: The propylsulfanyl group can be introduced via a thiolation reaction using propylthiol and a suitable base.
Attachment of the Methylphenoxy Group: The methylphenoxy group can be attached through an etherification reaction using 2-methylphenol and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-[3-(2-methylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
4-amino-2-[3-(2-methylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and inhibition, particularly in the context of pyrimidine metabolism.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-amino-2-[3-(2-methylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pyrimidine ring can participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-methylphenol: Similar in structure but lacks the pyrimidine ring and propylsulfanyl group.
4,6-dichloro-2-propylthiopyrimidine-5-amine: Contains a pyrimidine ring with chloro and propylsulfanyl groups but lacks the methylphenoxy group.
Uniqueness
4-amino-2-[3-(2-methylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrimidine ring, amino group, propylsulfanyl group, and methylphenoxy group allows for diverse interactions and applications in various fields.
Properties
IUPAC Name |
4-amino-2-[3-(2-methylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10-5-2-3-6-11(10)19-7-4-8-20-14-16-12(15)9-13(18)17-14/h2-3,5-6,9H,4,7-8H2,1H3,(H3,15,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYWOBGHMKZXDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCSC2=NC(=CC(=O)N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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